molecular formula C8H6BrIN2 B2508187 6-Bromo-3-iodo-7-methyl-1H-indazole CAS No. 1965309-01-6

6-Bromo-3-iodo-7-methyl-1H-indazole

Cat. No.: B2508187
CAS No.: 1965309-01-6
M. Wt: 336.958
InChI Key: NISHRQMYWDSFMI-UHFFFAOYSA-N
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Description

6-Bromo-3-iodo-7-methyl-1H-indazole is a heterocyclic compound with the molecular formula C8H6BrIN2. It is a derivative of indazole, a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.

Preparation Methods

The synthesis of 6-Bromo-3-iodo-7-methyl-1H-indazole typically involves multi-step organic reactions. One common method includes the halogenation of 7-methyl-1H-indazole, where bromine and iodine are introduced at specific positions on the indazole ring. The reaction conditions often involve the use of halogenating agents such as N-bromosuccinimide (NBS) and iodine monochloride (ICl) in the presence of catalysts and solvents like acetonitrile or dichloromethane .

Industrial production methods for this compound are less documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity. These optimizations may include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

6-Bromo-3-iodo-7-methyl-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organolithium compounds and Grignard reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms. Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, forming new carbon-carbon bonds. .

Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted indazole derivatives with potential biological activities .

Scientific Research Applications

6-Bromo-3-iodo-7-methyl-1H-indazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Research into its potential as an anticancer agent is ongoing, with studies focusing on its ability to inhibit specific cancer cell lines.

    Industry: It is used in the development of new materials with unique electronic and optical properties

Comparison with Similar Compounds

6-Bromo-3-iodo-7-methyl-1H-indazole can be compared with other indazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

6-bromo-3-iodo-7-methyl-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIN2/c1-4-6(9)3-2-5-7(4)11-12-8(5)10/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISHRQMYWDSFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C(NN=C12)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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